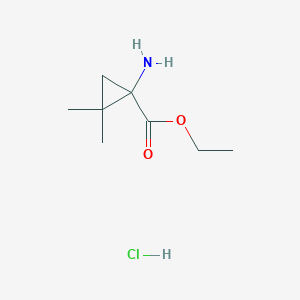

Ethyl1-amino-2,2-dimethylcyclopropane-1-carboxylatehydrochloride

Description

Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride is a cyclopropane derivative featuring an amino group, a carboxylate ester, and two methyl substituents on the cyclopropane ring, with a hydrochloride counterion. Its structure combines the steric hindrance of dimethyl groups with the reactivity of the strained cyclopropane ring, making it a compound of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-4-11-6(10)8(9)5-7(8,2)3;/h4-5,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLRBCPLDDPTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and esterification reactions. The reaction conditions often include the use of strong bases and acids to facilitate the formation of the cyclopropane ring and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Types of Reactions:

Oxidation: Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions often involve the use of strong nucleophiles like sodium azide (NaN3) or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that compounds similar to ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride exhibit antitumor properties. A study designed novel antitumor agents featuring cyclopropane derivatives, which were found to inhibit the growth of several human carcinoma cell lines. The structural modifications allowed for improved binding to protein tyrosine kinases, suggesting potential therapeutic applications in cancer treatment .

Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme involved in ethylene biosynthesis in plants. In silico studies demonstrated that derivatives of cyclopropanecarboxylic acids could effectively bind to ACO, indicating their potential use in regulating plant growth and development .

Agricultural Biotechnology Applications

Ethylene Biosynthesis Regulation

Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride has been studied for its role as a regulator of ethylene biosynthesis in plants. Ethylene is a critical hormone involved in various plant processes, including fruit ripening and stress responses. The compound's ability to modulate ACO activity suggests that it could be utilized as a plant growth regulator, enhancing agricultural productivity .

Synthesis and Characterization

The synthesis of ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride involves several chemical reactions that can be optimized for yield and efficiency. Recent advancements have focused on developing catalytic systems that allow for the synthesis of this compound under mild conditions, improving the overall efficiency of the process .

Case Study 1: Antitumor Activity Evaluation

A series of compounds derived from cyclopropane frameworks were synthesized and tested against various cancer cell lines. The findings indicated that specific modifications to the cyclopropane structure enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µmol/L against A-549 and MDA-MB-468 cell lines .

Case Study 2: Plant Growth Regulation

In a study assessing the impact of cyclopropanecarboxylic acid derivatives on ACO activity, molecular docking analyses revealed that certain derivatives exhibited higher binding affinities compared to traditional inhibitors. This suggests that these compounds could serve as effective tools for controlling ethylene levels in agricultural settings .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Enhanced activity against carcinoma cell lines |

| Agricultural Biotechnology | Ethylene biosynthesis regulation | Effective inhibition of ACO leading to growth modulation |

| Synthesis Optimization | Improved catalytic systems for compound synthesis | Increased yields under mild conditions |

Mechanism of Action

The mechanism of action of ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several cyclopropane derivatives, including:

- 1-Aminocyclopropane-1-carboxylic Acid (ACC): A natural ethylene precursor in plants .

- Ethyl (1R,2R)-1-Amino-2-Ethylcyclopropane-1-Carboxylate Hydrochloride: A stereoisomer with an ethyl substituent .

- Ethyl 1-Amino-2-Vinylcyclopropane-1-Carboxylate Hydrochloride: Features a vinyl group instead of methyl substituents .

- Methyl 1-(Methylamino)Cyclopentane-Carboxylate Hydrochloride: A cyclopentane analog with a methylamino group .

Key Differences in Physicochemical Properties

Biological Activity

Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride is . The compound contains a cyclopropane ring, which contributes to its reactivity and interaction with biological targets.

Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride exhibits its biological activity primarily through modulation of metabolic pathways. It acts as an inhibitor of certain enzymes involved in amino acid metabolism, particularly affecting the activity of enzymes like ACC deaminase. Studies indicate that similar compounds can exhibit slow-dissociating inhibition with submicromolar affinity .

Antiviral Properties

Recent research has highlighted the potential antiviral properties of this compound. It has been shown to inhibit specific viral replication cycles, particularly those associated with hepatitis B virus (HBV) through interference with viral protein functions .

Enzyme Inhibition

The compound has been demonstrated to inhibit ACC deaminase effectively. This enzyme plays a crucial role in the regulation of amino acid levels within cells, impacting various metabolic processes .

Study on ACC Deaminase Inhibition

In a study published in 2015, Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride was tested for its inhibitory effects on ACC deaminase. The results indicated that the compound exhibited significant inhibitory activity with a calculated IC50 value in the low micromolar range. This suggests that it could be a valuable candidate for further development as a therapeutic agent targeting metabolic disorders .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate HCl | < 1 | ACC Deaminase |

Antiviral Activity Against HBV

Another study focused on the antiviral effects of similar compounds against HBV. The findings indicated that compounds with structural similarities to Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride could inhibit HBV replication effectively, suggesting a potential application in antiviral therapy .

Safety and Toxicity

Preliminary toxicity assessments indicate that Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to fully understand its safety margins and potential side effects in clinical settings .

Q & A

Q. What are the key synthetic routes for Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride, and how do reaction conditions influence yield and stereochemistry?

The synthesis typically involves cyclopropanation reactions using diazo compounds or ylides, followed by functional group modifications. For example, asymmetric cyclopropanation can be achieved using chiral catalysts to control stereochemistry, as seen in related cyclopropane derivatives . Ethyl esters are often introduced via nucleophilic substitution or esterification under mild acidic conditions to preserve the cyclopropane ring’s integrity . Optimizing temperature (e.g., 0–25°C) and solvent polarity (e.g., ethyl acetate or dichloromethane) is critical to avoid ring-opening side reactions .

Q. How is the structural integrity of the cyclopropane ring confirmed in this compound?

X-ray crystallography (using programs like SHELXL ) and nuclear magnetic resonance (NMR) spectroscopy are standard. The cyclopropane ring’s strain is reflected in distinctive -NMR signals, such as deshielded protons at δ 1.2–2.5 ppm, while -NMR reveals quaternary carbon resonances near 25–30 ppm . IR spectroscopy can confirm ester (C=O stretch at ~1730 cm) and ammonium (N–H stretch at 2500–3000 cm) functionalities .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The ester group is prone to hydrolysis under humid or basic conditions. Stability studies recommend storage at –20°C in anhydrous solvents (e.g., acetonitrile or DMF) and avoidance of aqueous buffers unless immediately used . The hydrochloride salt enhances stability by reducing hygroscopicity compared to the free base .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthesized batches be resolved?

Chiral chromatography (e.g., using amylose- or cellulose-based columns) or diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) are effective. Comparative analysis of optical rotation and circular dichroism (CD) spectra against enantiomerically pure standards can validate configurations . Computational modeling (DFT or molecular docking) may predict preferential binding to chiral receptors, aiding in stereochemical assignment .

Q. What methodologies are used to analyze interactions between this compound and biological targets (e.g., enzymes or receptors)?

Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinities (). For example, the amino group’s interaction with GABA receptors can be studied via competitive displacement assays using -muscimol . Molecular dynamics simulations further elucidate hydrogen-bonding patterns and steric effects imposed by the dimethylcyclopropane moiety .

Q. How do structural modifications (e.g., substituent variations on the cyclopropane ring) affect bioactivity?

A comparative table of analogs highlights structure-activity relationships (SAR):

| Compound Modification | Biological Activity (IC) | Key Interaction |

|---|---|---|

| Ethyl 1-amino-2,2-dimethyl | 120 nM (GABA inhibition) | Steric hindrance reduces off-target binding |

| Methyl 1-amino-2-ethyl | 450 nM | Increased lipophilicity lowers solubility |

| Unsubstituted cyclopropane | >1 µM | Reduced receptor affinity due to ring flexibility |

Data suggest that dimethyl groups enhance target specificity by restricting conformational flexibility .

Q. What experimental strategies address contradictory data in environmental degradation studies?

For soil degradation assays, LC-MS/MS with isotopically labeled standards (e.g., -cyclopropane) differentiates between abiotic hydrolysis and microbial metabolism. Contradictory half-life values (e.g., 7 vs. 30 days) may arise from soil pH variations; controlled microcosm studies under standardized conditions (pH 6.5–7.0, 25°C) resolve such discrepancies .

Methodological Notes

- Synthesis Optimization : Use high-throughput screening (HTS) to test catalysts (e.g., Rh(OAc)) for cyclopropanation efficiency .

- Data Reproducibility : Validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misinterpretation of overlapping signals .

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.